molecular formula C19H21N3O3 B1329929 Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- CAS No. 84268-36-0

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-

Cat. No.: B1329929
CAS No.: 84268-36-0
M. Wt: 339.4 g/mol
InChI Key: OYGYNUPKLMDVHM-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity. It features a benzotriazole moiety, which is known for its UV-absorbing properties, making it valuable in applications requiring UV protection.

Scientific Research Applications

UV Stabilization and Environmental Impact

Benzenepropanoic acid derivatives, specifically phenolic benzotriazoles, are utilized as ultraviolet stabilizers in various consumer products. Their widespread usage has led to environmental detection, raising concerns about human exposure and potential toxicity. Research indicates these compounds are nominated for toxicological evaluation due to potential human exposure and lack of adequate toxicity data. Techniques like Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) are developed to determine phenolic benzotriazoles in environmental samples, aiding in understanding their distribution, metabolism, and excretion differences (Mutlu et al., 2022).

Role in Polymer Chemistry

Benzoic acid derivatives, including benzenepropanoic acid, play a significant role in the field of polymer chemistry. Studies have shown that these compounds are key in the fixation of multilayered structures in liquid-crystalline complexes, which are crucial for developing advanced materials with specific optical properties (Kishikawa et al., 2008).

Antioxidant Applications

In the context of food packaging, derivatives of benzenepropanoic acid, such as Irganox 1010, have been identified as antioxidants. Their degradation products in various systems have been studied, providing insight into their stability and potential interactions with other substances in packaging materials (Chen et al., 1989).

Synthesis and Chemical Interactions

The synthesis of benzenepropanoic acid derivatives and their interactions with other chemical compounds have been extensively researched. For example, studies on the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, involve benzenepropanoic acid derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Arvanitis et al., 1998).

Environmental and Biological Implications

Investigations into the environmental and biological implications of benzenepropanoic acid derivatives have revealed their presence in the environment and potential effects on living organisms. Studies on benzotriazole and benzophenone UV filters in sediment and sewage sludge highlight the environmental presence of these compounds and their potential estrogenic activity, raising concerns about their ecological impact (Zhang et al., 2011).

Synthesis and Pharmacological Properties

The synthesis and potential pharmacological properties of benzenepropanoic acid derivatives have also been a subject of research. For instance, the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives and their potential antibacterial activity suggest the applicability of these compounds in developing new chemotherapeutic agents (Satpute et al., 2018).

Safety and Hazards

This compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to dispose of the contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

The Environmental Protection Agency (EPA) has revoked a significant new use rule (SNUR) for benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C(7-9)-branched and linear alkyl esters based on the receipt of new data . This suggests that the use and regulation of this compound may change in the future based on new research findings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- typically involves multiple steps:

    Formation of Benzotriazole Derivative: The initial step often involves the synthesis of the benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.

    Coupling Reaction: The benzotriazole derivative is then coupled with a suitable benzenepropanoic acid derivative under controlled conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The benzotriazole moiety can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Chemistry:

  • Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.
  • Acts as a ligand in coordination chemistry, forming complexes with metals.

Biology:

  • Investigated for its potential antioxidant properties.
  • Studied for its role in inhibiting certain enzymes due to its structural similarity to enzyme substrates.

Medicine:

  • Explored for its potential use in photoprotection in dermatological formulations.
  • Investigated for its anti-inflammatory properties.

Industry:

  • Utilized in the production of UV-resistant plastics and coatings.
  • Employed in the formulation of sunscreens and other personal care products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation, thereby preventing the breakdown of materials exposed to sunlight. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, protecting the underlying material. In biological systems, it may interact with free radicals, neutralizing them and preventing oxidative damage.

Comparison with Similar Compounds

    Benzotriazole: A simpler compound with similar UV-absorbing properties but lacks the additional functional groups.

    2-(2-Hydroxyphenyl)benzotriazole: Another UV absorber with a hydroxyl group, but without the bulky tert-butyl group.

Uniqueness:

  • The presence of the tert-butyl group in Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- enhances its stability and makes it more effective as a UV stabilizer compared to simpler benzotriazole derivatives.
  • The combination of the benzotriazole moiety with the benzenepropanoic acid backbone provides unique chemical properties that are beneficial in various applications.

This detailed overview provides a comprehensive understanding of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-19(2,3)13-10-12(8-9-17(23)24)11-16(18(13)25)22-20-14-6-4-5-7-15(14)21-22/h4-7,10-11,25H,8-9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGYNUPKLMDVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)O)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073671
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84268-36-0
Record name 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84268-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CG 20-568
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
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Record name 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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